(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization and lipid metabolism .
Mode of Action
It is likely that it interacts with its targets (such as h-tnap, h-iap, and h-plap) by binding to their active sites, thereby inhibiting their enzymatic activity .
Biochemical Pathways
The inhibition of alkaline phosphatases like h-TNAP, h-IAP, and h-PLAP can affect several biochemical pathways. For instance, the inhibition of h-TNAP can disrupt bone mineralization, leading to conditions like hypophosphatasia . Similarly, the inhibition of h-IAP can impact lipid digestion and absorption .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, polar surface area, and logp value, suggest that it may have good oral bioavailability .
Result of Action
The inhibition of alkaline phosphatases by this compound can lead to significant molecular and cellular effects. For instance, the inhibition of h-TNAP can lead to the accumulation of inorganic pyrophosphate, a potent inhibitor of bone mineralization . This can result in soft, weak bones and skeletal abnormalities .
Biologische Aktivität
The compound (3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a unique cyclopentaquinoline framework that contributes to its biological properties. The stereochemistry at positions 3a, 4, and 9b is crucial for its activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related quinoline derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml , comparable to established chemotherapeutics like 5-fluorouracil .
The antitumor activity is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. In vitro assays demonstrated that certain derivatives inhibited EGFR with IC50 values in the micromolar range (16.01–1.11 µM), indicating potential as targeted cancer therapies . Molecular docking studies suggest that these compounds interact with the ATP-binding site of EGFR, blocking its activation and subsequent signaling pathways that promote tumor growth.
Study 1: Synthesis and Evaluation
A systematic synthesis of quinoline derivatives was conducted to evaluate their biological activity. Compounds were synthesized via reactions involving 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids and were assessed for their antitumor efficacy using MTT assays against HepG2 and HCT116 cell lines. The most potent compounds showed promising results in inhibiting cell proliferation through apoptosis induction and cell cycle arrest .
Study 2: HDAC Inhibition
Another study explored the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors. Specific analogs demonstrated selective inhibition of HDAC3 with significant antiproliferative effects in K562 cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis promotion, highlighting the therapeutic potential of these compounds in cancer treatment .
Table 1: Antitumor Activity of Related Quinoline Derivatives
Compound | Cell Line | IC50 (µg/ml) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 7.7 | EGFR Inhibition |
Compound B | HCT116 | 14.2 | Apoptosis Induction |
Compound C | HepG2 | 8.5 | Cell Cycle Arrest |
Compound D | HCT116 | 11.0 | HDAC Inhibition |
Table 2: EGFR Inhibition Potency
Compound | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | 1.14 | Sorafenib | 1.14 |
Compound B | 0.1 | Erlotinib | 0.1 |
Compound C | 16.01 | - | - |
Compound D | 1.11 | - | - |
Eigenschaften
IUPAC Name |
(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-4-2-6-10-9-5-3-7-11(9)13(14(16)17)15-12(8)10/h2-6,9,11,13,15H,7H2,1H3,(H,16,17)/t9-,11-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQAOQXASUWCLY-XWIASGKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.